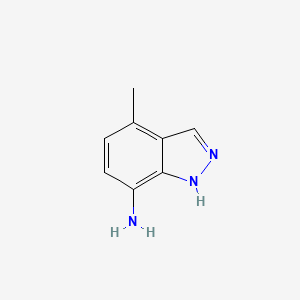

4-methyl-1H-indazol-7-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-indazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-3-7(9)8-6(5)4-10-11-8/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFUDPSPYMFYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NNC2=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640010 | |

| Record name | 4-Methyl-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952183-44-7 | |

| Record name | 4-Methyl-1H-indazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1H-indazol-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-methyl-1H-indazol-7-amine

Abstract

4-methyl-1H-indazol-7-amine is a pivotal heterocyclic building block in modern medicinal chemistry. As a substituted aminoindazole, it serves as a crucial intermediate in the synthesis of complex molecular architectures, particularly kinase inhibitors for oncological applications. This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway to this compound, followed by a detailed protocol for its structural and purity characterization. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can replicate and adapt these processes with a high degree of confidence and success.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in drug discovery, a distinction earned by its recurrence in a multitude of biologically active compounds.[1] This bicyclic heteroaromatic structure is adept at forming key hydrogen bond interactions with protein targets, making it a cornerstone in the design of therapeutic agents.[2] Marketed drugs such as Pazopanib (an anti-cancer agent) and Benzydamine (an anti-inflammatory agent) feature the indazole core, highlighting its clinical significance.[1]

Specifically, 7-aminoindazole derivatives are instrumental precursors. The amine functionality at the C7 position provides a versatile handle for subsequent chemical modifications, allowing for the systematic exploration of a compound's structure-activity relationship (SAR). The 4-methyl substituent, as seen in the target compound, can enhance metabolic stability or modulate binding affinity through steric and electronic effects. Therefore, a reliable and well-characterized supply of this compound is a critical first step in the discovery pipeline for novel indazole-based therapeutics.

Synthesis of this compound: A Two-Step Approach

The most efficient and reliable synthesis of this compound proceeds via a two-step sequence starting from a commercially available substituted benzonitrile. The strategy involves the initial formation of the indazole ring system, followed by the reduction of a nitro group to the desired primary amine.

Overall Synthetic Pathway

The synthesis begins with 3-methyl-2-nitrobenzonitrile. The core logic is to first construct the pyrazole ring fused to the benzene ring and then unmask the amine functionality in the final step. This avoids potential side reactions that could occur if the reactive amine group were present during the cyclization step.

Caption: Two-step synthesis of this compound.

Step 1: Cyclization to form 4-methyl-7-nitro-1H-indazole

Principle: This step involves a nucleophilic addition-elimination reaction. Hydrazine acts as a dinucleophile, first attacking the electrophilic carbon of the nitrile group. Subsequent intramolecular cyclization onto the carbon bearing the nitro group, facilitated by the nitro group's electron-withdrawing nature, leads to the formation of the indazole ring.

Experimental Protocol:

-

To a solution of 3-methyl-2-nitrobenzonitrile (1.0 eq) in ethanol (5 mL per 1 mmol of substrate) in a round-bottom flask, add hydrazine hydrate (80% solution, 1.5 eq).

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Add cold water to the residue, which should induce precipitation of the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-methyl-7-nitro-1H-indazole as a solid. This intermediate can often be used in the next step without further purification.

Step 2: Reduction to this compound

Principle: The nitro group of the intermediate is selectively reduced to a primary amine. Tin(II) chloride (SnCl₂) in an acidic medium (generated in situ with HCl from the hydration water or added separately) is a classic and highly effective reagent for this transformation, known for its high chemoselectivity and tolerance of other functional groups.[3] The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group.

Experimental Protocol:

-

Suspend 4-methyl-7-nitro-1H-indazole (1.0 eq) in ethanol (10 mL per 1 mmol of substrate) in a round-bottom flask.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction mixture will become a clear solution as the starting material is consumed. Monitor the reaction by TLC.

-

After cooling to room temperature, carefully pour the reaction mixture into a beaker of crushed ice.

-

Basify the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is approximately 8-9. A dense white precipitate of tin salts will form.

-

Extract the aqueous slurry with ethyl acetate (3 x volume of the initial reaction).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Comprehensive Characterization

Confirming the identity and purity of the final compound is a critical, self-validating step of the protocol. A combination of spectroscopic and chromatographic methods should be employed.

Caption: Workflow for the comprehensive characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

-

Aromatic Protons: Two doublets are expected in the aromatic region (~6.5-7.5 ppm), corresponding to the two adjacent protons on the benzene ring.

-

Methyl Protons: A singlet integrating to three protons will appear in the aliphatic region (~2.2-2.5 ppm).

-

Amine Protons: A broad singlet integrating to two protons for the -NH₂ group will be visible (~4.0-5.5 ppm). Its chemical shift can vary with concentration and solvent.

-

Indazole N-H Proton: A broad singlet for the indazole N-H will appear far downfield (~10-13 ppm).[3]

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, eight distinct signals are expected.

| Expected NMR Data (Hypothetical, in DMSO-d₆) | |

| ¹H NMR | δ (ppm) : ~12.5 (s, 1H, NH), 7.4 (d, 1H, Ar-H), 6.6 (d, 1H, Ar-H), 5.1 (s, 2H, NH₂), 2.3 (s, 3H, CH₃) |

| ¹³C NMR | δ (ppm) : Eight signals expected in the range of ~10-150 ppm, including one aliphatic carbon (~15-20 ppm) and seven aromatic/heteroaromatic carbons. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Using Electrospray Ionization (ESI-MS) in positive ion mode, the expected peak would be the protonated molecule [M+H]⁺.

| Mass Spectrometry Data | |

| Molecular Formula | C₈H₉N₃ |

| Exact Mass | 147.08 g/mol |

| Expected [M+H]⁺ | 148.08 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretch: A pair of medium-to-sharp peaks around 3300-3500 cm⁻¹ corresponds to the symmetric and asymmetric stretching of the primary amine (-NH₂). A broader peak in the same region may correspond to the indazole N-H.

-

C-H Stretch: Peaks just above 3000 cm⁻¹ indicate aromatic C-H stretching, while peaks just below 3000 cm⁻¹ indicate aliphatic C-H stretching from the methyl group.

-

C=C/C=N Stretch: Absorptions in the 1500-1620 cm⁻¹ region are characteristic of the aromatic and heteroaromatic ring systems.

Purity Assessment: Chromatography and Melting Point

-

Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of the final product. The compound should appear as a single spot under UV light and/or with an appropriate stain.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A pure sample should exhibit a single major peak.

-

Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Conclusion

This guide outlines a validated and logical pathway for the synthesis and comprehensive characterization of this compound. By detailing not only the procedural steps but also the fundamental chemical principles, this document serves as a practical resource for chemists in the pharmaceutical industry. The successful execution of this synthesis provides access to a high-value chemical intermediate, enabling the advancement of drug discovery programs targeting kinases and other important protein families.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-1H-indazol-7-amine

Introduction

4-methyl-1H-indazol-7-amine is a heterocyclic aromatic amine belonging to the indazole class of compounds. The indazole scaffold is a prominent bicyclic system composed of fused benzene and pyrazole rings, and it is a key structural motif in a multitude of biologically active molecules.[1][2] The strategic placement of the methyl and amine substituents on the indazole core of this compound imparts specific electronic and steric properties that are of significant interest in medicinal chemistry and drug development.[1] Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and formulation to bioavailability and toxicological profiles.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, designed for researchers, scientists, and drug development professionals. The narrative synthesizes theoretical principles with practical experimental considerations, offering a robust framework for the characterization and application of this molecule.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is the unambiguous definition of its molecular structure and associated identifiers.

Structure:

Molecular Structure of this compound

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₉N₃ | [3] |

| Molecular Weight | 147.18 g/mol | [3] |

| Canonical SMILES | CC1=CC=C2C(=C1)C=NN2 | |

| InChIKey | Not available for this specific isomer. | - |

| CAS Number | Not available for this specific isomer. | - |

Physicochemical Properties

A quantitative understanding of a compound's physicochemical properties is critical for predicting its behavior in various chemical and biological systems. Due to the limited availability of experimental data for this compound, this section will leverage data from its close structural isomers, 4-methyl-1H-indazol-5-amine and 1-methyl-1H-indazol-4-amine, to provide reasonable estimates. It is crucial to note that while these isomers share the same molecular formula and weight, the positions of the substituents will influence their properties.

Table 2: Summary of Physicochemical Properties

| Property | Estimated/Predicted Value | Remarks and Key Insights |

| Melting Point | Data not available. Expected to be a solid at room temperature. | Similar indazole derivatives are typically crystalline solids.[4] |

| Boiling Point | Data not available. | High boiling point expected due to hydrogen bonding and aromaticity. |

| Calculated logP | 1.2 (for 4-methyl-1H-indazol-5-amine) | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |

| pKa (of the conjugate acid) | Data not available. | The amine group's basicity will be influenced by the electron-donating methyl group and the electron-withdrawing indazole ring system. |

| Aqueous Solubility | Predicted to be low. | Aromatic amines often have limited water solubility, which is expected to decrease with the presence of the methyl group. |

Solubility Profile

The solubility of a compound is a critical parameter that affects its suitability for various applications, including in vitro assays and in vivo studies.

Qualitative Solubility Assessment

Based on its structure, this compound is expected to exhibit the following solubility characteristics:

-

Aqueous Solubility: As a molecule with a significant aromatic core and a non-polar methyl group, its solubility in water is anticipated to be low.

-

Acidic Solubility: The presence of the basic amino group suggests that the compound will be soluble in acidic aqueous solutions due to the formation of a protonated, more polar salt.

-

Organic Solubility: It is expected to be soluble in a range of organic solvents, particularly polar organic solvents like ethanol, methanol, DMSO, and DMF.

Experimental Protocol for Solubility Determination

A standard method for determining the thermodynamic solubility of a compound is the shake-flask method.

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Analytical balance

-

Centrifuge

-

HPLC with a suitable column and detector

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the dissolved compound using a validated HPLC method.

-

Calculate the solubility in mg/mL or mmol/L.

Workflow for Shake-Flask Solubility Assay

Acidity and Basicity (pKa)

The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values. For this compound, the primary basic center is the amino group at the 7-position.

Factors Influencing pKa

-

Amino Group: The lone pair of electrons on the nitrogen atom of the amino group makes it basic.

-

Indazole Ring: The indazole ring system is generally considered to be weakly basic. The protonation site on the indazole ring can vary depending on the substitution pattern.

-

Methyl Group: The methyl group at the 4-position is an electron-donating group, which should slightly increase the basicity of the nearby amino group.

Experimental Protocol for pKa Determination

Potentiometric titration is a common and reliable method for determining the pKa of amines.

Objective: To determine the pKa of the conjugate acid of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water (degassed)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Dissolve a known amount of this compound in a known volume of deionized water. A co-solvent like methanol or ethanol may be necessary if the aqueous solubility is low.

-

Add a known excess of standardized HCl to fully protonate the amine.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Plot the pH versus the volume of NaOH added.

-

The pKa can be determined from the half-equivalence point of the titration curve.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter in drug discovery as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Theoretical Considerations

The calculated logP for the isomeric 4-methyl-1H-indazol-5-amine is 1.2, suggesting that this compound will also have moderate lipophilicity. This value indicates a balance between aqueous solubility and lipid membrane permeability.

Experimental Protocol for logP Determination

The shake-flask method is the gold standard for experimental logP determination.

Objective: To determine the octanol-water partition coefficient of this compound.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

HPLC with a suitable column and detector

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add equal volumes of the pre-saturated n-octanol and water to a vial.

-

Add a small aliquot of the stock solution to the vial.

-

Vortex the mixture vigorously for several minutes to facilitate partitioning.

-

Allow the two phases to separate by standing or by centrifugation.

-

Carefully sample both the aqueous and octanolic layers.

-

Determine the concentration of the compound in each phase using a validated HPLC method.

-

Calculate the partition coefficient, P = [Concentration in octanol] / [Concentration in water].

-

The logP is the logarithm of the partition coefficient.

Logic Diagram for logP Measurement

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methyl protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be diagnostic for the substitution pattern. The methyl group will likely appear as a singlet in the upfield region (around 2-3 ppm). The amine protons may appear as a broad singlet, and their chemical shift can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be in the typical downfield region (100-150 ppm), while the methyl carbon will be upfield.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the amine and the indazole N-H.

-

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

-

C=C and C=N stretching: In the 1400-1600 cm⁻¹ region, characteristic of the aromatic and pyrazole rings.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 147.18. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]

Synthesis Outline

A potential retrosynthetic analysis suggests that this compound could be synthesized from a suitably substituted nitro-toluene derivative.

Retrosynthetic Approach

A general forward synthesis could involve:

-

Nitration of a suitable toluene derivative to introduce a nitro group at the desired position.

-

Reduction of the nitro group to an amine.

-

Diazotization of the amine followed by reduction to form a hydrazine.

-

Cyclization of the resulting phenylhydrazine, often under acidic conditions, to form the indazole ring.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the GHS classifications for the closely related isomers 4-methyl-1H-indazol-5-amine and 1H-indazol-7-amine, the following hazards should be anticipated:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a molecule of significant interest with a physicochemical profile that makes it amenable to further investigation in drug discovery and materials science. While experimental data for this specific isomer is limited, this guide provides a comprehensive framework for its characterization based on the established properties of related indazole derivatives and sound scientific principles. The detailed experimental protocols offer a practical starting point for researchers to generate the specific data required for their applications. As with any chemical compound, adherence to strict safety protocols is essential when handling this compound.

References

- 1. 4-Methyl-1H-indazol-5-amine | C8H9N3 | CID 19354421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Indazol-4-amine, 1-methyl- | C8H9N3 | CID 153838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 1H-indazol-7-amine | C7H7N3 | CID 88901 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Analysis and Confirmation of 4-methyl-1H-indazol-7-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the structural analysis and unequivocal confirmation of the novel heterocyclic compound, 4-methyl-1H-indazol-7-amine. Moving beyond a simple recitation of methods, this guide delves into the causality behind experimental choices, establishing a self-validating system of protocols for researchers in drug discovery and development. We will explore the synergistic application of advanced spectroscopic and crystallographic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography, to provide an unassailable confirmation of the molecular structure. This document is intended to serve as a practical, field-proven manual for scientists engaged in the characterization of complex small molecules.

Introduction: The Significance of Structural Integrity in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise substitution pattern on the indazole ring system is critical to its pharmacological activity and pharmacokinetic properties. Therefore, the unambiguous structural confirmation of novel indazole derivatives, such as this compound, is a foundational requirement in the drug discovery pipeline. Any ambiguity in the molecular architecture can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns.

This guide will systematically detail the analytical workflow required to confirm the identity and purity of this compound, emphasizing the "why" behind each experimental step to empower researchers to adapt these principles to other novel compounds.

The Analytical Triad: A Multi-faceted Approach to Structural Elucidation

The confirmation of a novel molecular structure should never rely on a single analytical technique. Instead, a triad of orthogonal methods—NMR, Mass Spectrometry, and X-ray Crystallography—provides a self-validating system. Each technique probes a different aspect of the molecule's identity, and their collective agreement provides the highest level of confidence.

Caption: The analytical triad for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a suite of NMR experiments is required for unambiguous assignment.

Foundational 1D NMR: ¹H and ¹³C Spectra

The initial and most fundamental NMR experiments are one-dimensional ¹H and ¹³C NMR.

-

¹H NMR Spectroscopy: This experiment provides information about the number of different types of protons, their chemical environment, and their neighboring protons. For this compound, we expect to see distinct signals for the aromatic protons on the indazole ring, the methyl protons, the amine protons, and the N-H proton of the indazole. The splitting patterns of the aromatic protons will be crucial for determining their relative positions.

-

¹³C NMR Spectroscopy: This experiment reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals provide information about their hybridization and electronic environment. For our target molecule, we anticipate distinct signals for the aromatic carbons, the methyl carbon, and the carbons of the indazole core.

Expected Chemical Shifts (Predicted and based on Analogs)

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Justification |

| CH₃ | ~2.3 | ~15 | Typical for a methyl group on an aromatic ring. |

| Aromatic CH | 6.5 - 7.5 | 100 - 140 | The electron-donating amine group will shield the aromatic protons and carbons, shifting them upfield. |

| NH₂ | Broad, ~4.5 | - | The chemical shift is variable and concentration-dependent. |

| NH (indazole) | Broad, ~12-13 | - | The indazole N-H proton is typically deshielded and appears as a broad singlet. |

Note: Predicted chemical shifts are based on general principles and data from similar indazole derivatives. Actual values may vary depending on the solvent and other experimental conditions.[3][4]

Advanced 2D NMR: Unambiguous Connectivity with HSQC and HMBC

While 1D NMR provides a foundational understanding, two-dimensional NMR experiments are essential for unequivocally connecting the atoms in the molecular structure.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.[5] This allows for the direct assignment of protonated carbons.

-

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is a cornerstone of structural elucidation, revealing correlations between protons and carbons that are two or three bonds away.[6] This is critical for piecing together the molecular fragments and identifying quaternary (non-protonated) carbons.

Caption: A logical workflow for NMR-based structural elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[7] DMSO-d₆ is often a good choice for indazole derivatives due to its ability to dissolve a wide range of compounds and for observing exchangeable protons like NH and NH₂.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity for high-resolution spectra.

-

Data Acquisition:

-

¹H NMR: Acquire a standard ¹H spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

HSQC: Run a standard gradient-selected HSQC experiment.

-

HMBC: Acquire a gradient-selected HMBC experiment, optimizing the long-range coupling delay for typical 2-3 bond C-H couplings (around 8-10 Hz).

-

-

Data Processing and Interpretation: Process the acquired data using appropriate software. The interpretation involves a logical deduction process, starting with the 1D spectra and then using the 2D correlations to build the final structure.[8]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[9] For structural elucidation, high-resolution mass spectrometry (HRMS) is indispensable as it provides a highly accurate molecular weight, allowing for the determination of the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. For this compound (C₈H₉N₃), the expected exact mass can be calculated and compared to the experimental value, providing strong evidence for the molecular formula.

Tandem Mass Spectrometry (MS/MS): Unveiling the Fragmentation Pattern

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular ion of our target compound) and its subsequent fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. For indazole derivatives, characteristic fragmentation patterns often involve cleavages of the indazole ring and its substituents.[10]

Predicted Fragmentation of this compound:

| m/z (predicted) | Fragment | Plausible Loss |

| 147 | [M+H]⁺ | - |

| 132 | [M+H - CH₃]⁺ | Loss of a methyl radical |

| 120 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the pyrazole ring |

| 105 | [C₇H₅N]⁺ | Further fragmentation of the indazole core |

Experimental Protocol: LC-MS/MS

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatographic Separation: Inject the sample onto a liquid chromatography (LC) system coupled to the mass spectrometer. A reversed-phase C18 column is typically used for small organic molecules.

-

Mass Spectrometric Analysis:

-

Full Scan MS: Acquire a full scan spectrum to determine the m/z of the molecular ion.

-

MS/MS: Perform a product ion scan on the molecular ion to obtain the fragmentation pattern.

-

-

Data Analysis: Compare the accurate mass measurement with the theoretical mass of the proposed structure. Analyze the fragmentation pattern to ensure it is consistent with the structure of this compound.

X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide compelling evidence for the structure of a molecule, X-ray crystallography offers the ultimate, unambiguous confirmation by determining the precise three-dimensional arrangement of atoms in a single crystal.[11] This technique is the gold standard for structural determination.

The Crystallization Challenge

The primary bottleneck in X-ray crystallography is often the growth of high-quality single crystals.[12] This can be a trial-and-error process, but several common techniques can be employed.

Experimental Protocol: Crystallization

-

Solvent Selection: Screen a variety of solvents to find a suitable system where the compound has moderate solubility.

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.[13]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and promoting crystallization.[14]

-

Solvent Layering: Carefully layer a less dense anti-solvent on top of a more dense solution of the compound. Crystals may form at the interface.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and mount them for X-ray diffraction analysis.

Data Collection and Structure Refinement

A single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and used to solve and refine the crystal structure, yielding the precise atomic coordinates, bond lengths, and bond angles.

Conclusion: A Unified and Self-Validating Approach

The structural confirmation of a novel compound like this compound demands a rigorous and multi-faceted analytical approach. By synergistically employing 1D and 2D NMR, high-resolution mass spectrometry, and single-crystal X-ray crystallography, researchers can build an unassailable case for the proposed structure. This guide has outlined not only the "how" but also the "why" of each technique, providing a robust framework for the confident characterization of novel chemical entities in the demanding landscape of modern drug discovery.

References

- 1. unifr.ch [unifr.ch]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives [mdpi.com]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. sptlabtech.com [sptlabtech.com]

- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

The Therapeutic Potential of Novel Indazole Derivatives: A Technical Guide to Their Biological Activity

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and presence in numerous biologically active compounds.[1][2] Its unique chemical properties allow for diverse substitutions, leading to a wide array of derivatives with significant therapeutic potential.[1][3] This in-depth technical guide provides a comprehensive overview of the biological activities of novel indazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neurological applications. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies used to evaluate these promising compounds.

Anticancer Activity: Targeting the Hallmarks of Cancer

Indazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.[4][5][6] Several FDA-approved anticancer drugs, such as Axitinib and Pazopanib, feature the indazole core, underscoring its clinical relevance.[5][7]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases.[5][6] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Overexpression or mutation of certain kinases is a common driver of cancer.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Many indazole derivatives have been developed as potent inhibitors of VEGFR, a key mediator of angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.[5] By blocking VEGFR signaling, these compounds can effectively starve tumors and inhibit their growth and metastasis. For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor that targets VEGFR, among other kinases.[7]

Other Kinase Targets: Novel indazole derivatives have been designed to inhibit a range of other kinases implicated in cancer, including:

-

Aurora Kinases: Involved in cell cycle regulation.[5]

-

Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer.[1]

-

Anaplastic Lymphoma Kinase (ALK): A target in certain types of lymphoma and lung cancer.[1]

-

Pim Kinases: Implicated in cell survival and proliferation.[1]

-

Extracellular Signal-Regulated Kinase (ERK): A central component of the MAPK signaling pathway.[7]

The following diagram illustrates a simplified workflow for screening novel indazole derivatives as kinase inhibitors.

Caption: A typical workflow for the discovery of indazole-based kinase inhibitors.

Induction of Apoptosis

Beyond kinase inhibition, certain indazole derivatives can induce apoptosis, or programmed cell death, in cancer cells.[4][8] This is a critical mechanism for eliminating malignant cells. For example, the indazole derivative 2f was shown to promote apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[4] This compound also decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels, further contributing to apoptotic cell death.[4]

The following diagram depicts a simplified apoptotic pathway that can be induced by bioactive indazole derivatives.

Caption: Simplified intrinsic apoptotic pathway initiated by an indazole derivative.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of indazole derivatives.[1][9] Key findings from various studies indicate that the nature and position of substituents on the indazole ring significantly influence activity. For instance, aryl groups at the C3 and C6 positions have been shown to be important for inhibitory activities against certain kinases.[1] Furthermore, the addition of specific functional groups, such as a piperazine moiety, can enhance enzymatic inhibition and cellular activity.[7]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases. Indazole derivatives, including the commercially available drugs Bendazac and Benzydamine, have demonstrated significant anti-inflammatory properties.[7][10]

Mechanism of Action

The anti-inflammatory effects of indazole derivatives are often attributed to their ability to inhibit key mediators of the inflammatory response.[10][11][12]

-

Cyclooxygenase (COX) Inhibition: Some indazole derivatives can inhibit COX enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[10]

-

Cytokine Inhibition: These compounds can also suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[10][11]

-

Free Radical Scavenging: Indazole derivatives may also exert anti-inflammatory effects through their antioxidant properties, by scavenging free radicals that contribute to inflammation-related tissue damage.[10]

In Vivo Evaluation of Anti-inflammatory Activity

A standard preclinical model to assess the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rats.[10][12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

-

Grouping and Dosing: Animals are fasted overnight and divided into groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups receiving different doses of the indazole derivative. The compounds are typically administered orally.

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Indazole derivatives have shown promise as potent antibacterial and antifungal compounds.[2][13][14]

Spectrum of Activity

Novel indazole derivatives have demonstrated activity against a range of pathogens:

-

Bacteria: Including both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Xanthomonas campestris) bacteria.[2][14]

-

Fungi: Including Candida albicans and Aspergillus species.[13][15]

-

Protozoa: Some derivatives have shown activity against protozoa like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[16]

Evaluation of Antimicrobial Activity

The antimicrobial efficacy of new compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium.

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neurological Applications: Targeting Neurodegenerative and Mood Disorders

Emerging research indicates that indazole derivatives have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.[17][18]

Mechanisms of Neuroprotection

The neuroprotective effects of indazole derivatives are linked to several mechanisms:

-

Inhibition of Monoamine Oxidase (MAO): MAO enzymes are involved in the breakdown of neurotransmitters, and their inhibition can be beneficial in Parkinson's disease.[17]

-

Inhibition of Kinases: Kinases such as Glycogen Synthase Kinase 3 (GSK-3) and Leucine-Rich Repeat Kinase 2 (LRRK2) are implicated in the pathology of neurodegenerative diseases.[17]

-

Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are common features of neurodegenerative diseases, and the anti-inflammatory and antioxidant properties of indazole derivatives can be neuroprotective.[18][19]

-

Cholinesterase and BACE1 Inhibition: In the context of Alzheimer's disease, some indazole derivatives have been shown to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase 1 (BACE1), enzymes involved in the cholinergic deficit and amyloid-beta plaque formation.[18][19]

For example, the indazole derivative AMI has been shown to improve Parkinson's disease symptoms in a mouse model by inhibiting tau hyperphosphorylation.[20]

Conclusion and Future Perspectives

The indazole scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents. The diverse biological activities of indazole derivatives, ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective, highlight their immense potential in addressing a wide spectrum of diseases. Future research in this area will likely focus on the synthesis of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the advancement of promising lead compounds into clinical development. The continued exploration of the chemical space around the indazole nucleus holds great promise for the discovery of next-generation medicines.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 15. Discovery of novel indazole-linked triazoles as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. benthamscience.com [benthamscience.com]

- 18. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Multitarget drugs as potential therapeutic agents for alzheimer’s disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-methyl-1H-indazol-7-amine

<

Abstract

The indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved and investigational protein kinase inhibitors.[1][2] This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action (MoA) of a novel indazole-containing compound, 4-methyl-1H-indazol-7-amine. Moving beyond a simple recitation of protocols, this document details the strategic rationale behind a multi-pronged investigational cascade, designed to robustly identify the molecular target(s), confirm cellular engagement, and characterize the downstream signaling consequences of inhibition. We will detail methodologies from broad-spectrum kinase profiling and biophysical target engagement assays to cellular signaling analysis, providing field-proven insights to guide researchers in drug development.

Introduction: The Indazole Scaffold and the Rationale for Kinase Inhibition

The 1H-indazole ring system is a bioisostere of indole and is recognized for its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many protein kinases. This interaction, mimicking the adenine portion of ATP, makes the indazole scaffold a highly effective starting point for the design of potent and selective kinase inhibitors.[1] Several FDA-approved drugs, such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature this core structure, validating its therapeutic importance.[1][3]

Given this precedent, the primary hypothesis for this compound is that it functions as a protein kinase inhibitor. The goal of an MoA study is to systematically test this hypothesis, identify the specific kinase(s) it targets, and understand the functional consequences in a cellular context. This guide outlines a logical workflow to achieve this, beginning with broad, unbiased screening and progressively focusing on specific target validation and pathway analysis.

Strategic Workflow for Mechanism of Action Elucidation

A robust MoA investigation is a phased process. The initial goal is to identify high-affinity binding partners from a large pool of potential targets. Subsequent phases confirm that this binding occurs within the complex milieu of a living cell and translates into a measurable biological effect.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]

A Spectroscopic and Analytical Guide to 4-methyl-1H-indazol-7-amine

Introduction: The Structural Imperative of 4-methyl-1H-indazol-7-amine

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a cornerstone of innovation. These heterocyclic compounds are prevalent in a multitude of biologically active molecules.[1] The precise characterization of substituted indazoles, such as this compound, is a critical prerequisite for understanding their structure-activity relationships (SAR), pharmacokinetic profiles, and overall therapeutic potential. The presence of tautomeric forms (1H and 2H isomers) in indazoles adds a layer of complexity, making unambiguous structural elucidation paramount.[2]

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this compound. We move beyond mere data presentation to explore the causality behind spectral features, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for assigning spectroscopic signals. The structure of this compound, with standardized atom numbering for NMR analysis, is presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for elucidating the proton framework of a molecule. For substituted indazoles, it is instrumental in confirming the substitution pattern and identifying the correct tautomer.[1]

Experimental Rationale & Protocol

A high-resolution NMR spectrometer (400 MHz or higher) is recommended for resolving the fine couplings in the aromatic region.[3] The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal. Its polarity ensures solubility, and its ability to form hydrogen bonds slows down the exchange rate of the N-H and NH₂ protons, often allowing them to be observed as distinct, albeit sometimes broad, signals.

Step-by-Step ¹H NMR Acquisition Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved.

-

Instrumentation Setup: Utilize a 400 MHz NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard one-pulse (zg30) sequence is sufficient.

-

Spectral Width: Set to a range of 0-14 ppm to encompass all expected proton signals.

-

Number of Scans: Acquire at least 16 scans to achieve a good signal-to-noise ratio.

-

Temperature: Maintain a constant probe temperature, typically 298 K.

-

-

D₂O Exchange: To confirm the identity of N-H and NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will diminish or disappear.

Data Presentation: Predicted ¹H NMR Signals

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N1-H | ~12.0 - 13.0 | br s | - | 1H |

| H3 | ~7.9 - 8.1 | s | - | 1H |

| H5 | ~6.7 - 6.9 | d | J = 7-8 Hz | 1H |

| H6 | ~6.5 - 6.7 | d | J = 7-8 Hz | 1H |

| C7-NH₂ | ~5.0 - 6.0 | br s | - | 2H |

| C4-CH₃ | ~2.3 - 2.5 | s | - | 3H |

Interpretation and Mechanistic Insight

-

N1-H Proton (δ ~12.0-13.0): The indazole N-H proton is characteristically found far downfield. This significant deshielding is due to its acidic nature and its position within the aromatic π-system. Its signal is often broad due to quadrupolar coupling with the adjacent nitrogen and chemical exchange.[2]

-

H3 Proton (δ ~7.9-8.1): This proton is adjacent to the electron-deficient N2 atom, resulting in a downfield shift. It appears as a singlet because it lacks adjacent protons for coupling.

-

Aromatic Protons (H5, H6): The electron-donating amine (-NH₂) at C7 and methyl (-CH₃) at C4 groups shield the benzene portion of the molecule, shifting H5 and H6 upfield compared to unsubstituted indazole. H5 and H6 will appear as doublets due to ortho-coupling with each other.

-

Amine Protons (C7-NH₂): The protons of the primary amine appear as a broad singlet. The chemical shift can vary depending on concentration and temperature. This signal will disappear upon D₂O exchange, confirming its assignment.

-

Methyl Protons (C4-CH₃): The methyl protons appear as a sharp singlet in the aliphatic region, as there are no adjacent protons to couple with.

Caption: Key ¹H NMR signal relationships for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon skeleton. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and their chemical environments.[4]

Experimental Rationale & Protocol

The protocol is similar to ¹H NMR, but requires a greater number of scans due to the low natural abundance of the ¹³C isotope. Proton decoupling is universally applied to simplify the spectrum, resulting in each unique carbon appearing as a singlet.

Step-by-Step ¹³C NMR Acquisition Protocol:

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in ~0.6 mL of DMSO-d₆) to improve signal-to-noise.

-

Instrumentation Setup: Utilize a spectrometer with a broadband probe (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., zgpg30).

-

Spectral Width: Set to a range of 0-160 ppm.

-

Number of Scans: Acquire several hundred to several thousand scans, depending on the sample concentration.

-

Data Presentation: Predicted ¹³C NMR Signals

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C7a (C3a) | ~140 - 142 |

| C3 | ~133 - 135 |

| C7 | ~130 - 132 |

| C4 | ~125 - 127 |

| C5 | ~115 - 117 |

| C6 | ~105 - 107 |

| C3b (C7b) | ~110 - 112 |

| C4-CH₃ | ~15 - 20 |

Interpretation and Mechanistic Insight

-

Quaternary Carbons (C7a, C3b): The bridgehead carbons of the fused ring system are typically found in the 110-142 ppm range.

-

Heterocyclic Carbons (C3, C7): Carbons directly attached to nitrogen atoms are deshielded. C3 is adjacent to two nitrogens, placing it significantly downfield. C7 is attached to both a nitrogen (N1) and the exocyclic amine, also resulting in a downfield shift.

-

Aromatic Carbons (C4, C5, C6): The chemical shifts of these carbons are influenced by the substituents. C4 (bearing the methyl group) and C6 will be shifted relative to C5. The strong electron-donating effect of the C7-amine group significantly shields the ortho (C6) and para (C4) positions.

-

Aliphatic Carbon (CH₃): The methyl carbon appears at a characteristic upfield shift (~15-20 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5]

Experimental Rationale & Protocol

For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred over KBr pellets due to its simplicity and speed. It requires minimal sample preparation and provides high-quality spectra.

Step-by-Step IR Acquisition Protocol (ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3500 | N-H Asymmetric Stretch | Primary Amine (-NH₂) |

| 3300 - 3400 | N-H Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3300 | N-H Stretch (broad) | Indazole Ring (N-H) |

| 2850 - 3000 | C-H Stretch | Methyl & Aromatic |

| ~1620 | N-H Bend (Scissor) | Primary Amine (-NH₂) |

| 1500 - 1600 | C=C and C=N Ring Stretch | Aromatic/Indazole Ring |

| ~1375 | C-H Bend | Methyl (-CH₃) |

Interpretation and Mechanistic Insight

-

N-H Stretching Region (3100-3500 cm⁻¹): This region is highly diagnostic. Primary amines characteristically exhibit two distinct peaks corresponding to asymmetric and symmetric N-H stretching.[6] A broader absorption, often underlying these two, is expected for the hydrogen-bonded N-H of the indazole ring.

-

C=C and C=N Stretching (1500-1600 cm⁻¹): Multiple sharp peaks in this "fingerprint" region are characteristic of the aromatic and heterocyclic ring systems.

-

N-H Bending (~1620 cm⁻¹): The scissoring vibration of the primary amine group provides another strong piece of evidence for its presence.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Rationale & Protocol

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing compounds like indazoles. It typically results in a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming the molecular weight.

Step-by-Step MS Acquisition Protocol (ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The sample is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio to generate the mass spectrum.

Data Presentation: Predicted Mass Spectrum Data

-

Molecular Formula: C₈H₉N₃

-

Exact Mass: 147.0796

-

Monoisotopic Mass: 147.0796 Da

-

Expected Ion (ESI+): [M+H]⁺ at m/z 148.0874

Interpretation and Fragmentation Analysis

The primary goal is to identify the molecular ion peak. In positive-ion ESI, this will be the [M+H]⁺ peak at m/z 148. If fragmentation is induced (e.g., in MS/MS experiments), common losses from indazole rings include the neutral loss of HCN (27 Da) or N₂ (28 Da).

Caption: Plausible fragmentation pathways for this compound.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and substitution pattern. IR spectroscopy provides rapid confirmation of key functional groups, particularly the distinct amine and indazole N-H moieties. Finally, mass spectrometry validates the molecular weight with high precision. Together, these methods provide a self-validating system, ensuring the unequivocal identification and characterization of this important heterocyclic compound, thereby empowering further research in drug discovery and development.

References

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Solubility and Stability of 4-methyl-1H-indazol-7-amine

Abstract

4-methyl-1H-indazol-7-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its utility in the synthesis of pharmacologically active agents, including kinase inhibitors and other targeted therapies, necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides an in-depth analysis of the solubility and stability of this compound. We will explore the theoretical principles governing these characteristics, present detailed, field-proven experimental protocols for their evaluation, and discuss the interpretation of the resulting data. The methodologies outlined herein are designed to be self-validating and are grounded in established regulatory and scientific standards, providing a robust framework for researchers in the pharmaceutical sciences.

Introduction: The Role of this compound in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The specific functionalization of the indazole ring, as seen in this compound, offers unique vectors for chemical modification, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The presence of a primary amine at the 7-position and a methyl group at the 4-position influences the molecule's electronic and steric properties, which in turn dictate its behavior in both chemical reactions and biological systems.

A comprehensive understanding of the solubility and stability of this intermediate is a critical first step in the drug development process.[1] Solubility directly impacts bioavailability and the feasibility of formulation, while stability determines shelf-life, storage conditions, and the impurity profile of any derived active pharmaceutical ingredient (API).[2][3] This guide is structured to provide both the theoretical underpinnings and the practical workflows required to fully characterize these essential attributes.

Physicochemical Properties Overview

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃ | PubChem CID: 153838[4] |

| Molecular Weight | 147.18 g/mol | PubChem CID: 153838[4] |

| XLogP3-AA | 1.2 | PubChem CID: 19354421[5] |

| Hydrogen Bond Donor Count | 2 | PubChem CID: 19354421[5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 19354421[5] |

| pKa (Predicted) | The amine group (NH₂) is expected to be basic, while the indazole N-H is weakly acidic. Precise experimental values are not readily available and should be determined empirically. | N/A |

Solubility Profile: A Foundational Parameter

The solubility of an API is a critical determinant of its absorption and bioavailability.[6] For an intermediate like this compound, solubility in a range of solvents is crucial for its use in synthetic chemistry and for purification processes. We will first discuss the theoretical drivers of its solubility before presenting a robust protocol for its empirical determination.

Theoretical Considerations

The structure of this compound suggests a molecule with moderate polarity. The indazole ring system and the primary amine are capable of hydrogen bonding, which should confer some aqueous solubility.[5] Conversely, the aromatic nature of the indazole and the presence of the methyl group contribute to its lipophilicity. Therefore, its solubility is expected to be highly dependent on the solvent system. The basicity of the 7-amino group implies that its aqueous solubility will be pH-dependent, with higher solubility expected at lower pH values where the amine is protonated.

Experimental Determination of Equilibrium Solubility

The shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[7] This method measures the concentration of a saturated solution of the compound in a given solvent at equilibrium.

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

-

Preparation of Media: Prepare a panel of relevant aqueous and organic solvents. For biopharmaceutical relevance, this should include purified water and aqueous buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer), as recommended by the World Health Organization (WHO).[8]

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[7]

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7] The system should be monitored at various time points (e.g., 2, 4, 8, 24, 48 hours) to confirm that the concentration has reached a plateau.[8]

-

Phase Separation: After equilibration, allow the vials to stand, and then separate the saturated solution from the undissolved solid by centrifugation and/or filtration through a 0.45 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.

-

Data Reporting: Report the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate for each condition.[8]

Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Table 1: Representative Solubility Data for this compound

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Classification |

| Purified Water | 25 | (To be determined) | (e.g., Sparingly soluble) |

| 0.1 N HCl (pH 1.2) | 37 | (Expected to be higher) | (e.g., Soluble) |

| Acetate Buffer (pH 4.5) | 37 | (To be determined) | (e.g., Slightly soluble) |

| Phosphate Buffer (pH 6.8) | 37 | (To be determined) | (e.g., Sparingly soluble) |

| Ethanol | 25 | (To be determined) | (e.g., Freely soluble) |

| Dimethyl Sulfoxide (DMSO) | 25 | (Expected to be high) | (e.g., Very soluble) |

Stability Profile and Forced Degradation

Stability testing is essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[9] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability studies to provoke degradation.[2][10] This is a regulatory requirement and is crucial for developing stability-indicating analytical methods.[9]

Potential Degradation Pathways of Indazole Derivatives

Indazole derivatives can be susceptible to several degradation pathways:

-

Hydrolytic Degradation: The stability of the indazole ring can be pH-dependent, with potential for hydrolysis under strong acidic or basic conditions.[11]

-

Oxidative Degradation: The electron-rich indazole ring system may be susceptible to oxidation.[11] Common laboratory reagents like hydrogen peroxide are used to simulate this stress.[12]

-

Photodegradation: A well-documented degradation pathway for indazoles is phototransposition to the more stable benzimidazole isomer upon exposure to UV radiation.[11]

-

Thermal Degradation: High temperatures can induce decomposition of the molecule.[11]

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, in line with ICH guidelines.[2]

Protocol 2: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80 °C.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat gently.

-

Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[12]

-

Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80-100 °C).

-

Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Sample Quenching: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.

-

Analysis by Stability-Indicating HPLC Method: Analyze the stressed samples using a validated stability-indicating HPLC method. The method must be able to separate the intact parent compound from all significant degradation products.[13][14]

-

Method Development: A reversed-phase HPLC method using a C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.[13][15][16]

-

Detection: A photodiode array (PDA) detector is highly recommended to check for peak purity and to obtain UV spectra of the degradants.

-

-